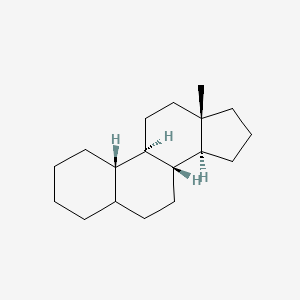

Estrane

説明

特性

CAS番号 |

24749-37-9 |

|---|---|

分子式 |

C18H30 |

分子量 |

246.4 g/mol |

IUPAC名 |

(8R,9R,10S,13S,14S)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene |

InChI |

InChI=1S/C18H30/c1-18-11-4-7-17(18)16-9-8-13-5-2-3-6-14(13)15(16)10-12-18/h13-17H,2-12H2,1H3/t13?,14-,15+,16+,17-,18-/m0/s1 |

InChIキー |

GRXPVLPQNMUNNX-MHJRRCNVSA-N |

SMILES |

CC12CCCC1C3CCC4CCCCC4C3CC2 |

異性体SMILES |

C[C@@]12CCC[C@H]1[C@@H]3CCC4CCCC[C@@H]4[C@H]3CC2 |

正規SMILES |

CC12CCCC1C3CCC4CCCCC4C3CC2 |

製品の起源 |

United States |

科学的研究の応用

Oncological Applications

Estrane derivatives have shown promising results in the treatment of hormone-dependent cancers such as breast, endometrial, and ovarian cancers. A recent study investigated the cytotoxic effects of 36 this compound derivatives on various cancer cell lines. The findings indicated that certain derivatives exhibited strong antiproliferative effects, particularly on endometrial and ovarian cancer cells:

- Cytotoxic Effects : this compound derivative 4_2Cl demonstrated an IC50 value of 3.6 µM against ovarian cancer cell line COV362, indicating potent cytotoxicity compared to control cell lines .

- Selectivity : The addition of halogen atoms at specific carbon positions enhanced selectivity for endometrial cancer cells, suggesting a route for developing targeted therapies .

| This compound Derivative | Cancer Cell Line | IC50 Value (µM) | Effectiveness |

|---|---|---|---|

| 4_2Cl | COV362 | 3.6 | High cytotoxicity |

| 3 | KLE | 32.6 | Moderate cytotoxicity |

| 4_2Cl | Ishikawa | 17.9 | High selectivity |

Hormonal Therapies

This compound compounds are widely used in hormone replacement therapy (HRT) due to their estrogenic properties. They help alleviate symptoms associated with menopause and prevent conditions related to hypoestrogenism:

- Therapeutic Use : Estrone sulfate is commonly used in combination hormone replacement products for managing menopause symptoms .

- Research Insights : Studies have explored the binding affinities of this compound derivatives to estrogen receptors, revealing that modifications can lead to selective estrogen receptor modulators (SERMs), which can either activate or inhibit estrogenic activity depending on the tissue type .

Drug Development and Research

The potential of this compound derivatives extends into drug development aimed at creating more effective treatments with fewer side effects:

- Selective Estrogen Receptor Degraders : Research has identified this compound-based compounds that act as selective estrogen receptor degraders (SERDs), which could offer new strategies for treating estrogen-dependent tumors .

- Molecular Docking Studies : In silico studies have been conducted to predict the binding affinities of various this compound derivatives to estrogen receptors and other relevant enzymes, aiding in the design of new anticancer agents .

Case Study 1: Antiproliferative Activities

A study focused on C-ring oxidized estrone acetate derivatives assessed their antiproliferative activities against multiple cancer cell lines. The results indicated that these modifications significantly influenced cell cycle arrest and proliferation rates, suggesting a viable pathway for developing new anticancer drugs devoid of traditional estrogenic effects .

Case Study 2: Hormone Replacement Therapy

The Heart and Estrogen/progestin Replacement Study (HERS) provided insights into the long-term effects of HRT using this compound derivatives, highlighting both the benefits and risks associated with their use in preventing cardiovascular diseases among postmenopausal women .

化学反応の分析

Aromatic Ring Modifications

Estrane derivatives undergo regioselective substitutions at positions C2, C3, and C4:

-

C2 Substitution :

-

Iodination : Estrone (E1) reacts with mercuric acetate and iodine in acetic acid to form 2-iodo-E1 .

-

Suzuki Coupling : 2-Iodo-E1 undergoes palladium-catalyzed coupling with pyridine boronic acids (3-/4-pyridinyl) under microwave irradiation (DMF, K₃PO₄, Pd(dppf)Cl₂), yielding C2-pyridinyl estranes in 70–80% yields .

-

-

C3 Substitution :

-

Triflation : E1 reacts with triflic anhydride and DMAP to form 3-triflyloxy-E1, enabling subsequent nucleophilic substitutions .

-

Microwave-Assisted Alkoxylation : E2 reacts with 3-carbamoylphenol under PdCl₂ catalysis (THF/H₂O, 170–190°C) to form 3-(3-carbamoylphenyloxy)-estra-1,3,5(10)-trien-17-one .

-

-

C4 Substitution :

Ketone/Enone Transformations

-

C17-Ketone Reduction :

NaBH₄ reduces estrone’s C17 ketone to estradiol (E2) derivatives (e.g., 17β-alcohols) . -

Oxidation of Alcohols :

Jones’ reagent oxidizes primary alcohols in this compound derivatives to carboxylic acids (e.g., spiro-δ-lactone formation) .

C-Ring Modifications

-

9,11-Dehydrogenation :

Δ⁹,¹¹ double bonds are introduced via bromination-dehydrobromination using Br₂/CHCl₃ and DBU .

Suzuki-Miyaura Cross-Coupling

-

C3-Alkylation :

E1-triflate (18 ) couples with potassium (2-benzyloxyethyl)trifluoroborate under Pd catalysis to install 3-(2-benzyloxyethyl) chains .

Aldol Condensation

-

C16-Substitution :

E1 reacts with m-carboxamidobenzaldehyde under basic conditions to form α,β-unsaturated ketones (e.g., 16 ), followed by NaBH₄ reduction to 17β-alcohols .

Protection/Deprotection Strategies

-

MOM Protection :

3-OH groups are protected using methoxymethyl (MOM) chloride (Cs₂CO₃, DMF), enabling subsequent Pd-mediated couplings . -

TBDMS Protection :

t-Butyldimethylsilyl (TBDMS) ethers protect phenolic OH groups during Grignard reactions (e.g., 17α-benzylation) .

Key Reaction Data

Stereochemical Considerations

-

Grignard Additions :

17α-Alkylation proceeds via α-face attack due to β-face steric hindrance from C18 methyl . -

Catalytic Hydrogenation :

Exo-alkenes at C16 hydrogenate via α-face addition, yielding 16β-substituted derivatives .

Functional Group Compatibility

-

Sulfamate Formation :

Phenolic OH groups react with sulfamoyl chloride (pyridine, CH₂Cl₂) to generate STS inhibitors . -

Oxime Synthesis :

Estrone ketones react with hydroxylamine hydrochloride (EtOH, NaOH) to form oximes (δ ~10 ppm in ¹H NMR) .

This systematic analysis highlights this compound’s versatility in medicinal chemistry, enabling precise modifications for targeting steroidogenic enzymes or estrogen receptors. Innovations in microwave-assisted synthesis and stereoselective reductions (e.g., NaBH₄ at −40°C ) continue to expand its synthetic utility.

類似化合物との比較

Comparison with Structurally Similar Compounds

Estrane vs. Androstane and Gonane Derivatives

Key Insight: this compound’s C3 phenolic -OH is critical for ER binding, whereas androstane/gonane derivatives prioritize C17 substituents for AR/PR activity .

Natural Estrogens: Estrone, Estradiol, Estriol, and Estetrol

Structural-Activity Relationship (SAR) :

- C17β -OH enhances ER binding and uterine growth stimulation .

- Additional hydroxyls (e.g., C15α in estetrol) reduce potency due to steric hindrance .

15-Oxaestrones

- Structure : Oxygen atom replaces C15 in this compound skeleton.

- Activity : 12× higher oral estrogenic potency than estrone in uterotropic assays .

- Mechanism : Enhanced metabolic stability and ERα affinity due to electronegative oxygen .

16-Substituted Triazolyl Estranes

- Structure : Triazole ring at C16 (e.g., 16-azidomethyl estradiol analogs).

- Activity : Antiproliferative effects against ERα+ breast cancer (IC50: 0.066–4.2 µM) .

- SAR : C17-keto derivatives show higher activity than cisplatin in vitro .

This compound Oximes and Heterodimers

Chemometric and Pharmacokinetic Comparisons

Retention Behavior in RP-TLC

ADMET Profiles

- 17β-Acetoxy-17α-Pyridinyl Estranes : Favorable Lipinski parameters (MW < 500, LogP < 5) and low hepatotoxicity .

Q & A

Q. What ethical frameworks apply to in vivo testing of this compound derivatives with potential teratogenic effects?

- Methodological Answer :

- Preclinical Review : Submit protocols to institutional animal care committees (IACUC) with justification for species/model selection.

- Dose Escalation : Start with sub-therapeutic doses in rodent models, monitoring for embryotoxicity via histopathology .

- Data Sharing : Publish negative results (e.g., inactive derivatives) to prevent redundant studies .

Q. How can interdisciplinary teams enhance this compound research outcomes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。